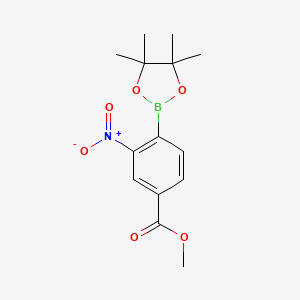![molecular formula C14H12N2O4 B1421270 Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate CAS No. 1033202-47-9](/img/structure/B1421270.png)
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate
Übersicht
Beschreibung
Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is a chemical compound with the molecular formula C14H12N2O4 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .
Molecular Structure Analysis
The molecular structure of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate consists of two pyridyl rings with carboxylic acid groups. The InChI code for this compound is 1S/C14H12N2O4/c1-19-13(17)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14(18)20-2/h3-8H,1-2H3 .
Physical And Chemical Properties Analysis
The molecular weight of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is 272.26 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a complexity of 161 and is covalently bonded .
Wissenschaftliche Forschungsanwendungen
Copper(I) Complexes in Dye-Sensitized Solar Cells
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate is utilized in the synthesis of copper(I) complexes, which are subsequently applied in copper-based dye-sensitized solar cells (DSCs). These complexes exhibit potential in enhancing the efficiency and effectiveness of DSCs, making them a topic of keen interest in renewable energy research (Constable et al., 2009).
Synthetic Approach in Organic Chemistry
A notable achievement in organic synthesis is the development of a practical bromination method for producing Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate from dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate. This synthesis process is significant for its efficiency and reduced impurity profile (Ou, Ruonan & Wang, 2019).
Crystal Structure Analysis in Coordination Chemistry
The compound's crystal structure has been extensively studied, particularly in its uncoordinated form and when forming copper(I) coordination complexes. These studies are crucial for understanding the molecular arrangement and its implications in coordination chemistry (Blake et al., 2007).
Application in Lanthanide Chelators
Research has also focused on the synthesis of bifunctional lanthanide chelators using dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate. This application is significant in the field of bioconjugation and the development of new biomedical imaging agents (Havas et al., 2007).
Development of Tethered Bipyridine Ligands
The compound is instrumental in creating tethered bipyridine ligands, which are versatile starting materials for synthesizing functionalized 2,2'-bipyridines. This aspect is particularly relevant in bioconjugation and the development of complex molecular architectures (Havas et al., 2009).
Spin State Effects in Iron(II) and Nickel(II) Complexes
The compound has been studied for its role in influencing the spin state of iron(II) and nickel(II) complexes. These studies contribute to the understanding of magnetic properties in coordination compounds (Onggo & Goodwin, 1991).
Crystal Structure and Hirshfeld Surface Analysis
Hirshfeld surface analysis has been applied to the crystal structure of dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate to understand intermolecular interactions in the solid state. This research is significant for materials science and crystal engineering (Różycka-Sokołowska et al., 2013).
Synthesis and Oxidation Studies
The compound has been used as a precursor in the synthesis of various bipyridines, highlighting its role as a versatile intermediate in organic synthesis (Hünig & Wehner, 1989).
Photoreduction Studies in Ruthenium Complexes
Research into the photoreduction properties of ruthenium complexes using bipyridine derivatives, including dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate, is notable for its implications in photochemistry and solar energy conversion (Launikonis et al., 1986).
Coordination Chemistry with Rare and Alkaline Earth Metals
The compound has been investigated for its coordination behavior and network formation with rare and alkaline earth metals, contributing to the development of new materials with unique properties (Kelly et al., 2008).
Eigenschaften
IUPAC Name |
methyl 5-(6-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFOEHKVAYSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674438 | |
| Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
CAS RN |
1033202-47-9 | |
| Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)





